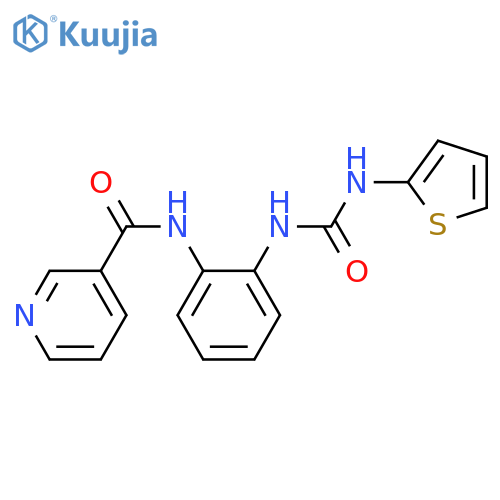Cas no 1207044-70-9 (N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide)

1207044-70-9 structure
商品名:N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide
N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide
- N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide
- F5839-0093
- N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide
- AKOS024522061
- N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide
- 1207044-70-9
-
- インチ: 1S/C17H14N4O2S/c22-16(12-5-3-9-18-11-12)19-13-6-1-2-7-14(13)20-17(23)21-15-8-4-10-24-15/h1-11H,(H,19,22)(H2,20,21,23)
- InChIKey: OSOZUGXAUQNHEX-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1C(NC1=CC=CC=C1NC(=O)NC1SC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 338.08374688g/mol
- どういたいしつりょう: 338.08374688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5839-0093-50mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-1mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-3mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-15mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-30mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-5μmol |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-25mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-4mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-20μmol |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5839-0093-2mg |
N-(2-{[(thiophen-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide |
1207044-70-9 | 2mg |
$59.0 | 2023-09-09 |
N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
1207044-70-9 (N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)pyridine-3-carboxamide) 関連製品
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量